molecular formula C18H19F2N5O2S B2791237 1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-53-6

1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2791237
CAS No.: 869344-53-6
M. Wt: 407.44
InChI Key: HWEJDWFUSUXSCC-UHFFFAOYSA-N
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Description

The compound “1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. It has a molecular formula of C18H19F2N5O2S and a molecular weight of 407.44. The molecule contains a thiazole and a triazole ring, both of which are types of heterocyclic compounds .


Molecular Structure Analysis

The molecule contains a thiazole and a triazole ring. Thiazole is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Triazole is also a five-membered ring but contains two carbon atoms and three nitrogen atoms .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the known biological activities of compounds containing thiazole and triazole rings, this compound could potentially have interesting biological properties that could be explored in future research .

Properties

IUPAC Name

1-[4-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-10-21-18-25(22-10)17(27)16(28-18)15(12-3-4-13(19)14(20)9-12)24-7-5-23(6-8-24)11(2)26/h3-4,9,15,27H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJDWFUSUXSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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